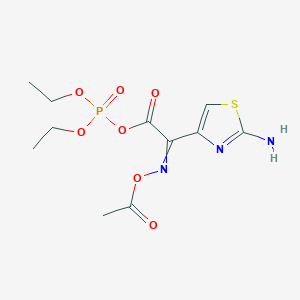
Atractysucrose IIIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atractysucrose IIIa is an organic compound with the molecular formula C32H54O15 and a molecular weight of 678.769 g/mol . It is primarily used in life sciences research and has a catalog number T126467 and CAS number 1053636-75-1 . This compound is derived from the rhizome of the Atractylodes plant, which is widely used in traditional Chinese medicine .
Preparation Methods
Industrial Production Methods: Typically, such compounds are produced in research laboratories under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Atractysucrose IIIa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents for reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Scientific Research Applications
Atractysucrose IIIa has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a research tool to study the properties and reactions of sucrose derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in traditional Chinese medicine.
Industry: Utilized in the development of new compounds and materials for various industrial applications.
Mechanism of Action
The mechanism of action of Atractysucrose IIIa involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through modulation of biological pathways, including antioxidant and anti-inflammatory pathways . Further research is needed to elucidate the precise molecular targets and mechanisms involved .
Comparison with Similar Compounds
. Similar compounds include:
- Atractysucrose I
- Atractysucrose II
- Atractysucrose IV
These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications . Atractysucrose IIIa is unique due to its specific molecular structure and the particular biological activities it exhibits .
Conclusion
This compound is a valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, ongoing research continues to uncover its potential and unique properties.
Properties
Molecular Formula |
C32H54O15 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-3-hydroxy-4-(3-methylbutanoyloxy)-5-(3-methylbutanoyloxymethyl)oxolan-2-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C32H54O15/c1-16(2)9-22(34)41-14-21-27(39)30(45-25(37)12-19(7)8)32(46-21,15-42-23(35)10-17(3)4)47-31-29(44-24(36)11-18(5)6)28(40)26(38)20(13-33)43-31/h16-21,26-31,33,38-40H,9-15H2,1-8H3/t20-,21-,26-,27-,28+,29-,30+,31-,32+/m1/s1 |
InChI Key |
WYZSLJFHERMCAN-VQXMZCCPSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CC(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
Canonical SMILES |
CC(C)CC(=O)OCC1C(C(C(O1)(COC(=O)CC(C)C)OC2C(C(C(C(O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)




![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)


